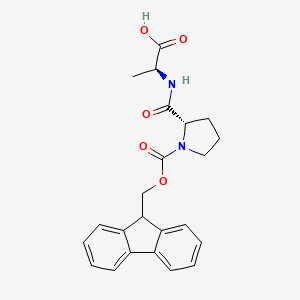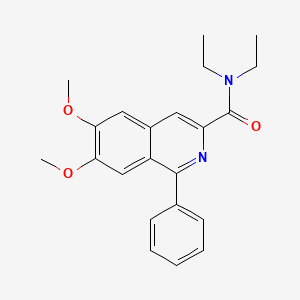
N,N-Diethyl-6,7-dimethoxy-1-phenylisoquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-6,7-dimethoxy-1-phenylisoquinoline-3-carboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of diethyl groups, methoxy groups, and a phenylisoquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-6,7-dimethoxy-1-phenylisoquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Carboxamide Formation: The carboxamide group is introduced through the reaction of the isoquinoline derivative with diethylamine and a suitable carboxylating agent, such as phosgene or carbonyl diimidazole.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
N,N-Diethyl-6,7-dimethoxy-1-phenylisoquinoline-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted amines.
科学研究应用
N,N-Diethyl-6,7-dimethoxy-1-phenylisoquinoline-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N,N-Diethyl-6,7-dimethoxy-1-phenylisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.
Gene Expression Modulation: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): Known for its use as an insect repellent.
N,N-Diethyl-2-(3-phenylpropyl)acetamide: Investigated for its potential pharmacological activities.
Uniqueness
N,N-Diethyl-6,7-dimethoxy-1-phenylisoquinoline-3-carboxamide stands out due to its unique isoquinoline core and the presence of both diethyl and methoxy groups, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
89242-44-4 |
|---|---|
分子式 |
C22H24N2O3 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
N,N-diethyl-6,7-dimethoxy-1-phenylisoquinoline-3-carboxamide |
InChI |
InChI=1S/C22H24N2O3/c1-5-24(6-2)22(25)18-12-16-13-19(26-3)20(27-4)14-17(16)21(23-18)15-10-8-7-9-11-15/h7-14H,5-6H2,1-4H3 |
InChI 键 |
MDTYGTRMNOXTQN-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C1=CC2=CC(=C(C=C2C(=N1)C3=CC=CC=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


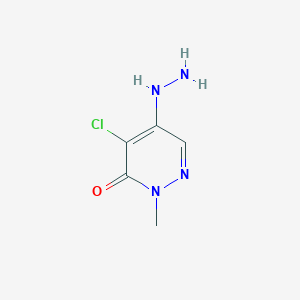
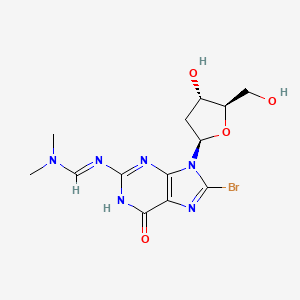
![(Z)-N-Cyclohexyl-1-[2-(dicyclohexylphosphanyl)phenyl]methanimine](/img/structure/B12916974.png)
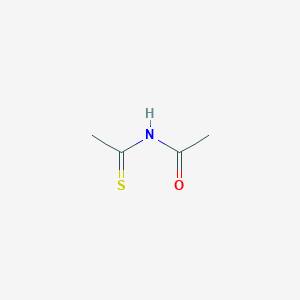
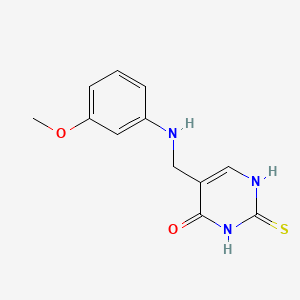
![5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12917005.png)

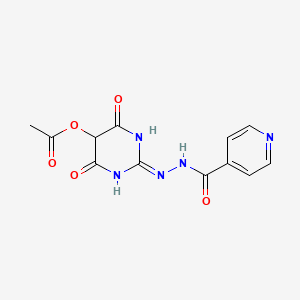

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide](/img/structure/B12917026.png)

![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)
